[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
Description
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a [2,2,6,6-tetramethylpiperidin-1-yl)methyl] group
Properties
IUPAC Name |
[2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)10-7-11-16(3,4)18(15)12-13-8-5-6-9-14(13)17(19)20/h5-6,8-9,19-20H,7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPMCVRDTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2C(CCCC2(C)C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is synthesized via the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine.
Attachment to Phenyl Ring: The piperidine derivative is then reacted with a suitable phenylboronic acid derivative under conditions that facilitate the formation of the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxone are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions can lead to the formation of esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery and development .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial processes .
Mechanism of Action
The mechanism by which [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid exerts its effects depends on its application. In catalysis, the boronic acid group can coordinate with metal centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar cross-coupling reactions.
2,2,6,6-Tetramethylpiperidine: The parent amine, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is unique due to the combination of the sterically hindered piperidine group and the reactive boronic acid group. This combination allows for selective reactions and the formation of complex structures that are not easily accessible with simpler boronic acids or amines .
Biological Activity
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. Boronic acids are recognized for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug delivery systems. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenylboronic acid
- Molecular Formula : C16H26BNO2
- Molecular Weight : 275.19 g/mol
- CAS Number : 815581-79-4
The presence of the tetramethylpiperidine moiety enhances the lipophilicity and stability of the compound, which may contribute to its biological activity.
Mechanisms of Biological Activity
Boronic acids have been extensively studied for their role as enzyme inhibitors. The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in the active sites of enzymes such as β-lactamases. This interaction inhibits the enzymatic activity, making boronic acids potential candidates for overcoming antibiotic resistance in bacteria.
- Modulation of Protein Interactions : Boronic acids can also modulate protein-protein interactions by binding to specific sites on target proteins. This property is being explored for therapeutic applications in cancer and other diseases where protein interactions play a crucial role.
Structure-Activity Relationships (SAR)
The biological activity of boronic acids is highly dependent on their structural features. Key factors influencing their efficacy include:
-
Substituents on the Phenyl Ring : Variations in substituents can significantly affect binding affinity and selectivity towards target enzymes.
Substituent Effect on Activity Electron-withdrawing groups Increase binding affinity Bulky groups May hinder access to active site - Piperidine Modifications : Alterations to the piperidine structure can enhance lipophilicity and cellular uptake, improving overall bioavailability.
Experimental Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : The compound has shown promising results in inhibiting β-lactamase activity in vitro, enhancing the efficacy of β-lactam antibiotics against resistant strains .
- Pharmacological Evaluation : In vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
